Homobutein

Description

This compound has been reported in Erythrina abyssinica and Amburana cearensis with data available.

RN given refers to (E)-isomer; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFSBUVPIAIXKJ-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318459 | |

| Record name | Homobutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34000-39-0, 21583-31-3 | |

| Record name | Homobutein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34000-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylbutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034000390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homobutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',4,4'-trihydroxy-3-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Homobutein and Butein: A Technical Guide to Mechanisms of Action

Introduction

This document provides an in-depth technical overview of the mechanisms of action for the bioactive chalcone, Butein, and its structural analog, Homobutein. While research into this compound is emergent, the extensive body of work on Butein provides significant insight into the potential therapeutic activities of this class of compounds. Butein (3,4,2',4'-tetrahydroxychalcone) is a polyphenol found in various medicinal plants and has demonstrated a wide range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] this compound, a structurally similar chalcone, has also been investigated for its antioxidant and anti-cancer activities.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the molecular pathways, experimental data, and methodologies associated with these compounds.

Core Mechanisms of Action

Butein exerts its biological effects by modulating multiple key cellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress. The primary mechanisms identified include the inhibition of transcription factors, protein kinases, and various enzymes.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism for Butein's anti-inflammatory effects is its potent inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[3] Butein has been shown to suppress NF-κB activation induced by various inflammatory agents and carcinogens.[3]

The mechanism involves the direct inhibition of IκBα kinase beta (IKKβ). Butein covalently modifies the cysteine 179 residue of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[3] The suppression of NF-κB activation leads to the downregulation of gene products involved in apoptosis (IAP2, Bcl-2, Bcl-xL), proliferation (cyclin D1, c-Myc), and invasion (COX-2, MMP-9).[3]

Caption: Butein inhibits the NF-κB pathway by directly targeting the IKK complex.

Anti-Cancer and Anti-Proliferative Activity

Butein's anti-cancer properties are mediated through several interconnected pathways that regulate cell cycle progression, apoptosis, and survival.

a) STAT3 Pathway Inhibition: Butein inhibits the constitutive and inducible activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation.[4] This inhibition is mediated through the suppression of upstream kinases such as c-Src and Janus-activated kinase 2 (JAK2).[4] By blocking STAT3 phosphorylation, Butein downregulates the expression of its target genes, including cyclin D1, Bcl-2, Bcl-xL, survivin, and VEGF.[4]

b) PI3K/AKT/FOXO3a Pathway Modulation: In acute lymphoblastic leukemia (ALL), Butein was found to suppress cell proliferation and induce G1/S cell cycle arrest by activating the FOXO3a/p27kip1 signaling pathway.[5] It promotes the nuclear localization of the transcription factor FOXO3a, enhancing its binding to the promoter of the p27kip1 gene, a cyclin-dependent kinase inhibitor.[5] This increased expression of p27kip1 leads to the inhibition of the CDK2-Cyclin E complex, thereby halting cell cycle progression.[5] In other cancers, Butein has been shown to inhibit AKT phosphorylation, contributing to its anti-proliferative effects.[6]

Caption: Butein induces cell cycle arrest by modulating the AKT/FOXO3a/p27kip1 axis.

c) MAPK Pathway Modulation: The effects of Butein on the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are context-dependent. In some breast cancer cells, Butein induces apoptosis by decreasing the phosphorylation of ERK and increasing p38 activity.[7] In HeLa cervical cancer cells, Butein was shown to sensitize the cells to cisplatin by inhibiting the activation of AKT, ERK, and p38 kinases.[6]

d) MCL-1 Degradation: In oral squamous cell carcinoma (OSCC), Butein has been shown to exert its antitumor effect by promoting the ubiquitination and subsequent degradation of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein.[8] This degradation of MCL-1 leads to the activation of intrinsic apoptosis.[8]

Antioxidant and Cytoprotective Activity

Both Butein and this compound possess potent antioxidant properties.[2] Their mechanisms include direct radical scavenging and the activation of cellular antioxidant response pathways.

a) Direct Radical Scavenging: Butein and this compound can directly trap chain-carrying alkylperoxyl radicals, thereby inhibiting lipid peroxidation.[2] This chain-breaking mechanism is a key component of their direct antioxidant behavior.[2]

b) NRF2 Signaling Pathway Activation: Butein protects cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[9] Under oxidative stress, Butein promotes the translocation of NRF2 from the cytosol to the nucleus.[9] In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-containing genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC), bolstering the cell's antioxidant defenses.[9]

Caption: Butein activates the NRF2 antioxidant response pathway.

Enzyme Inhibition

a) Xanthine Oxidase (XO) Inhibition: Butein is an effective inhibitor of xanthine oxidase, the enzyme responsible for converting xanthine to uric acid.[10] This suggests its potential in the management of hyperuricemia and gout. The inhibition is competitive, with Butein binding to the same active site as the substrate, xanthine.[10]

b) Tyrosinase Inhibition: Both Butein and this compound demonstrate potent anti-tyrosinase activity.[11] Tyrosinase is a key enzyme in melanin synthesis. This compound acts as a nearly competitive inhibitor, competing with the natural substrate for the enzyme's active site.[2] Butein exhibits a mixed-type inhibition for the diphenolase activity of tyrosinase.[11]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for Butein and this compound across various assays.

Table 1: Enzyme Inhibition

| Compound | Enzyme | Substrate/Reaction | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|---|

| Butein | Xanthine Oxidase | Xanthine | Competitive | 2.93[10] | 0.046[10] |

| Butein | Tyrosinase | Monophenolase | Uncompetitive | 10.88 ± 2.19[11] | - |

| Butein | Tyrosinase | Diphenolase | Mixed-type | 15.20 ± 1.25[11] | 3.30 ± 0.75[11] |

| This compound | Tyrosinase | Monophenolase | Competitive | 14.78 ± 1.05[11] | 2.76 ± 0.70[11] |

| this compound | Tyrosinase | Diphenolase | Competitive | 12.36 ± 2.00[11] | 2.50 ± 1.56[11] |

Table 2: Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) |

|---|---|---|---|---|

| Butein | CAL27 | Oral Squamous Cell Carcinoma | MTS (48h) | 4.361[8] |

| Butein | SCC9 | Oral Squamous Cell Carcinoma | MTS (48h) | 3.458[8] |

| Butein | RS4-11, CEM-C7, CEM-C1, MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | Dose-dependent inhibition observed[5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for Butein and its analogs.

Cell Viability and Proliferation Assays (MTS Assay)

-

Objective: To determine the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., CAL27, SCC9) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[8]

-

Treatment: Cells are treated with various concentrations of Butein (e.g., 0, 2, 4, 8 µM) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).[8]

-

MTS Reagent Addition: After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.[8]

-

Western Blot Analysis

-

Objective: To detect the expression levels and phosphorylation status of specific proteins within a signaling pathway.

-

Methodology:

-

Cell Lysis: Following treatment with Butein, cells are collected and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-STAT3, FOXO3a, MCL-1, β-actin).[13]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and captured on an imaging system.[8] Band densities are quantified using imaging software.

-

Animal Xenograft Tumor Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Cell Implantation: A suspension of cancer cells (e.g., 1x10^6 HeLa cells) is injected subcutaneously into the flanks of the mice.[6]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ≥0.1 cm³).[6]

-

Treatment: Mice are randomized into treatment groups. The treatment group receives intraperitoneal injections of Butein (e.g., 2 mg/kg/2 days), often in combination with another agent like cisplatin.[6] The control group receives a vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).[6]

-

Enzyme Inhibition Kinetic Analysis (Xanthine Oxidase)

-

Objective: To determine the inhibitory effect and mechanism of a compound on a specific enzyme.

-

Methodology:

-

Reaction Mixture: The assay is performed in a buffer solution containing xanthine oxidase (XO), the substrate (xanthine), and varying concentrations of the inhibitor (Butein).[10]

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Monitoring: The activity of XO is determined by measuring the rate of formation of uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.[10]

-

Data Analysis: Initial reaction velocities are measured at different substrate and inhibitor concentrations.

-

Lineweaver-Burk Plot: The data is plotted as a double reciprocal (1/velocity vs. 1/[substrate]) to create a Lineweaver-Burk plot. The pattern of the lines (e.g., intersecting on the y-axis for competitive inhibition) reveals the mechanism of inhibition.[10]

-

Ki Calculation: The inhibition constant (Ki) is determined from replots of the slope or intercept of the Lineweaver-Burk plot versus the inhibitor concentration.[10]

-

Conclusion and Future Directions

The available preclinical data strongly indicate that Butein is a multi-target agent with significant therapeutic potential against a variety of chronic diseases, particularly cancer and inflammatory conditions.[1] Its ability to modulate key signaling pathways such as NF-κB, STAT3, PI3K/AKT, and NRF2 underscores its pleiotropic effects. The initial studies on this compound suggest it shares potent antioxidant and enzyme-inhibiting properties with Butein, warranting further investigation into its broader mechanistic profile.[2] While the preclinical findings are promising, well-designed clinical trials are urgently needed to validate these results and translate the therapeutic potential of Butein and this compound into clinical applications for human health.[1]

References

- 1. Butein in health and disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butein inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jcancer.org [jcancer.org]

- 9. mdpi.com [mdpi.com]

- 10. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Homobutein: Structure, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein is a naturally occurring chalcone, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] Found in various medicinal plants such as Dahlia tenuicaulis, Erythrina abyssinica, and Amburana cearensis, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities.[2][3] It exhibits potent antioxidant, anti-inflammatory, anticancer, and antiparasitic properties.[1] Mechanistically, it functions as a dual inhibitor of histone deacetylases (HDACs) and the nuclear factor-kappa B (NF-κB) signaling pathway, and also acts as a chelator of iron cations.[1][3] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action.

Chemical Structure and Identification

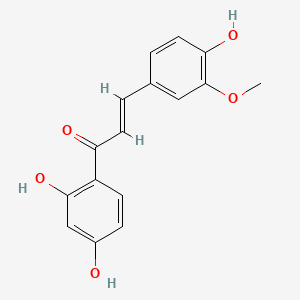

This compound is systematically known as (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one.[2] It is also referred to as 3-O-methylbutein.[2] The structure consists of a 2,4-dihydroxyphenyl group and a 4-hydroxy-3-methoxyphenyl group joined by a prop-2-en-1-one linker.

Key Identifiers:

-

IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one[2]

-

Synonyms: 3-O-methylbutein, 2',4,4'-Trihydroxy-3-methoxychalcone[2][4][5]

Below is a 2D representation of the chemical structure of this compound.

Figure 1: 2D Chemical Structure of this compound (CID 6438092). Source: PubChem.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molar Mass | 286.28 g/mol | [2][4] |

| Appearance | Colorless crystalline solid | [4] |

| Melting Point | 207-212 °C | [4] |

| Boiling Point | 523.8 °C at 760 mmHg | [4] |

| Storage Condition | 2-8 °C | [3][4] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |

Biological Activity and Quantitative Data

This compound is a bioactive compound with a range of inhibitory and cytotoxic effects. The following table summarizes the key quantitative data from various biological assays.

| Activity Type | Target / Organism | Assay Details | IC₅₀ / Effect | Source(s) |

| Enzyme Inhibition | Histone Deacetylases (HDACs) | In vitro fluorescence assay | 190 µM | [1][3] |

| Pathway Inhibition | TNFα-induced NF-κB activation | K562 cells | 38 µM | [1] |

| Enzyme Inhibition | Tyrosinase (monophenolase) | Mushroom Tyrosinase (mTYR) | 14.78 ± 1.05 µM | [7][8] |

| Enzyme Inhibition | Tyrosinase (diphenolase) | Mushroom Tyrosinase (mTYR) | 12.36 ± 2.00 µM | [7][8] |

| Antiparasitic | Toxoplasma gondii | Growth inhibition, 72 h | 19.48% inhibition at 1 µg/mL | [1] |

| Antimalarial | Plasmodium falciparum (W2 strain) | In vitro, 24 h | 15.0 µM | [1] |

| Antimalarial | Plasmodium falciparum (D6 strain) | In vitro, 24 h | 16.1 µM | [1] |

| Anticancer | K562 cells (human leukemia) | Cell viability, 2 h | Inhibition observed at 20-40 µM | [1] |

| Antioxidant | Peroxyl radical trapping | Inhibited autoxidation of methyl linoleate | kᵢₙₕ = (2.8 ± 0.9) × 10³ M⁻¹s⁻¹ | [7][8] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation . This involves an aldol condensation followed by dehydration.

-

Reactants :

-

2,4-dihydroxyacetophenone

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

-

Catalyst : A base (e.g., NaOH, KOH) or an acid catalyst. An improved method for the synthesis of the related compound butein utilizes SOCl₂ in ethanol, which avoids the need for protecting hydroxyl groups and offers high yields in a short reaction time.[9][10]

-

Procedure (Base-Catalyzed Example) :

-

Dissolve 2,4-dihydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde in a suitable solvent like ethanol.

-

Add an aqueous solution of a strong base (e.g., potassium hydroxide) to the mixture.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), during which the product precipitates.

-

Acidify the mixture with a dilute acid (e.g., HCl) to neutralize the excess base and precipitate any remaining product.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

NF-κB Inhibition Assay

The inhibitory effect of this compound on NF-κB activation is often measured using a reporter gene assay in a relevant cell line (e.g., K562).[1]

-

Cell Line : K562 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Protocol :

-

Seed the transfected K562 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).[1]

-

Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα).

-

Incubate the cells for an additional period to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Signaling Pathway Analysis: Inhibition of NF-κB

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNFα, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit this pathway, which is a key component of its anti-inflammatory and anticancer effects.[1][3]

The diagram below illustrates the logical flow of the NF-κB pathway and the point of inhibition by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to dually inhibit HDACs and the NF-κB pathway, coupled with its antioxidant and antiparasitic activities, makes it a valuable lead compound for the development of new therapeutics for inflammatory diseases and cancer.[3] Further research into its synthesis, bioavailability, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C16H14O5 | CID 6438092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:34000-39-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. chembk.com [chembk.com]

- 5. extrasynthese.com [extrasynthese.com]

- 6. PubChemLite - this compound (C16H14O5) [pubchemlite.lcsb.uni.lu]

- 7. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Tyrosinase Activity of Homobutein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein, a polyhydroxylated chalcone found in various dietary plants, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2][3][4] This technical guide provides an in-depth overview of the anti-tyrosinase activity of this compound, presenting key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action. The structural similarity of this compound to L-DOPA, a natural substrate of tyrosinase, suggests its potential as a bioactive inhibitor.[1][4] This has significant implications for the development of novel therapeutic and cosmeceutical agents for hyperpigmentation disorders and for preventing enzymatic browning in the food industry.

Quantitative Analysis of Tyrosinase Inhibition

This compound has demonstrated significant inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase (mTYR).[1] Its potency is comparable to, and in some aspects surpasses, that of the well-known tyrosinase inhibitor, kojic acid. The inhibitory parameters of this compound, alongside Butein and Kojic Acid for comparison, are summarized below.

| Compound | Tyrosinase Activity | IC50 (µM) | Inhibition Constant (K_I) (µM) | Inhibition Type |

| This compound | Monophenolase | 14.78 ± 1.05 | 2.76 ± 0.70 | Nearly Competitive |

| Diphenolase | 12.36 ± 2.00 | 2.50 ± 1.56 | Nearly Competitive | |

| Butein | Monophenolase | 10.88 ± 2.19 | K_I' = 9.95 ± 2.69 | Uncompetitive |

| Diphenolase | 15.20 ± 1.25 | K_I = 3.30 ± 0.75, K_I' = 18.75 ± 5.15 | Mixed-type | |

| Kojic Acid | Monophenolase | 33.14 ± 5.03 | Not Reported | Not Reported |

| Diphenolase | 18.27 ± 3.42 | Not Reported | Not Reported |

Data sourced from a study on the inhibition of mushroom tyrosinase (mTYR) at 30°C and pH 6.8.[1][2][3][4]

Mechanism of Action: A Nearly Competitive Inhibitor

This compound functions as a nearly competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[1] This indicates that this compound primarily competes with the substrate (L-tyrosine for monophenolase activity and L-DOPA for diphenolase activity) for binding to the active site of the free enzyme.[1] The low K_I values for both reactions highlight the high potency of this compound as a tyrosinase inhibitor, surpassing both Butein and the reference compound, kojic acid.[1]

The following diagram illustrates the proposed mechanism of tyrosinase inhibition by this compound.

Experimental Protocols

The following provides a generalized methodology for assessing the anti-tyrosinase activity of this compound, based on common practices in the field.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase in the presence and absence of an inhibitor.

-

Materials:

-

Mushroom Tyrosinase (mTYR)

-

L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) as substrate

-

Phosphate buffer (pH 6.8)

-

This compound (or other test compounds)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the substrate, and varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding mushroom tyrosinase to the mixture.

-

Monitor the formation of dopachrome (an intermediate in melanin synthesis) by measuring the absorbance at a specific wavelength (typically 475-490 nm) over time using a spectrophotometer.

-

The rate of reaction is determined from the initial linear portion of the absorbance versus time curve.

-

A control reaction without the inhibitor is run in parallel.

-

Kinetic Analysis

To determine the type of inhibition and the inhibition constants (K_I), kinetic studies are performed.

-

Procedure:

-

The tyrosinase activity assay is performed with varying concentrations of both the substrate and this compound.

-

The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

-

The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

The pattern of the lines on the plot reveals the type of inhibition (e.g., competitive, uncompetitive, mixed, or non-competitive).

-

The inhibition constant (K_I) can be calculated from the intercepts and slopes of these lines. For a nearly competitive inhibitor like this compound, the lines will intersect on the y-axis.

-

The general workflow for these experimental procedures is illustrated below.

Signaling Pathways in Melanin Synthesis

Tyrosinase is the rate-limiting enzyme in the complex melanin synthesis pathway. The production of melanin is regulated by various signaling cascades. While direct interaction with tyrosinase is the primary mechanism for this compound, understanding the broader context of melanogenesis is crucial for drug development. Key signaling pathways involved in regulating melanin synthesis include the cAMP/PKA pathway, which is activated by α-melanocyte-stimulating hormone (α-MSH), and the MAPK pathway. These pathways ultimately converge on the regulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.

The simplified diagram below outlines the core steps of melanin synthesis and the central role of tyrosinase.

References

- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Homobutein: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobutein, a naturally occurring chalcone, has garnered significant scientific interest due to its diverse and potent biological activities. As a member of the flavonoid family, it is found in various medicinal plants and dietary sources. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and the evaluation of its key biological functions. Furthermore, this document elucidates its mechanism of action through an examination of its influence on critical signaling pathways, presenting this information with clear, structured data and visualizations to support researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound, systematically named (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, is a solid, crystalline compound. Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₅ | [1][2][3] |

| Molecular Weight | 286.28 g/mol | [1][2][3] |

| CAS Number | 34000-39-0 | [2][3][4] |

| Melting Point | 192-212 °C | [1][3][5] |

| Boiling Point | 523.8 ± 50.0 °C (Predicted) | [3] |

| Appearance | Light yellow to yellow solid powder | [3][6] |

| pKa | 7.43 ± 0.35 (Predicted) | [3] |

| LogP | 2.880 (Estimated) | [3] |

| Synonyms | 3-O-methylbutein, 2',4,4'-Trihydroxy-3-methoxychalcone | [2][3] |

Synthesis

The synthesis of this compound, like other chalcones, is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis

This protocol is a general method adapted for the synthesis of this compound.

Materials:

-

2,4-dihydroxyacetophenone

-

3-methoxy-4-hydroxybenzaldehyde (vanillin)

-

Ethanol (or other suitable solvent)

-

Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography (for purification)

Procedure:

-

Reaction Setup: Dissolve 2,4-dihydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base (e.g., NaOH). The reaction mixture will typically change color.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Neutralization: Once the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid until it reaches a pH of approximately 7. A precipitate of the crude product should form.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects.

Antioxidant Activity

This compound demonstrates potent antioxidant properties, acting as a chain-breaking antioxidant and an effective scavenger of free radicals.[7]

Experimental Protocol: Inhibited Autoxidation of Methyl Linoleate [1]

This assay quantitatively determines the chain-breaking antioxidant activity of this compound.

Materials:

-

Methyl linoleate (MeLin)

-

Triton™ X-100

-

Phosphate-buffered saline (PBS), pH 7.4

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator

-

This compound stock solution (in a suitable solvent like acetonitrile)

-

α-tocopherol (as a reference antioxidant)

-

Oxygen-sensing probes

Procedure:

-

Micelle Preparation: Prepare a buffered aqueous dispersion of MeLin in Triton™ X-100 micelles by vortex mixing.

-

Reaction Initiation: Add a fresh stock solution of AAPH to the micellar solution to initiate the autoxidation thermally.

-

Antioxidant Addition: Immediately add a small volume of the this compound stock solution to the reaction mixture.

-

Oxygen Consumption Monitoring: Monitor the rate of oxygen consumption using miniaturized NIR-fluorescence-quenching O₂ probes.

-

Data Analysis: Compare the rate of oxygen consumption in the presence of this compound to the rate in its absence and to the rate with the reference antioxidant, α-tocopherol. The inhibition rate constant (kinh) can be calculated from the oxygen consumption plots.[1]

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties.[4] This activity can be assessed using in vivo models such as carrageenan-induced paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

Materials:

-

Swiss mice

-

This compound

-

Carrageenan (1% solution in saline)

-

Indomethacin (as a positive control)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for a week before the experiment.

-

Grouping: Divide the mice into several groups: a control group, a positive control group (receiving indomethacin), and experimental groups (receiving different doses of this compound).

-

Drug Administration: Administer this compound (e.g., 10, 15, and 20 mg/kg) or indomethacin orally to the respective groups. Administer the vehicle (e.g., saline) to the control group.

-

Inflammation Induction: After a set time (e.g., 30 minutes) post-drug administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Edema Measurement: Measure the paw volume of each mouse using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

HDAC and NF-κB Inhibition

This compound is a potent dual inhibitor of Histone Deacetylases (HDACs) and the NF-κB signaling pathway, with IC₅₀ values of 190 µM and 38 µM, respectively.[3][4]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This is a general protocol for a fluorometric HDAC inhibition assay.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

This compound

-

Trichostatin A (TSA) or a known HDAC inhibitor as a positive control

-

Developer solution (containing trypsin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, the recombinant HDAC enzyme, and different concentrations of this compound. Include wells for a no-inhibitor control and a positive control.

-

Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, which releases a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

Materials:

-

A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293T)

-

Cell culture medium and supplements

-

Tumor necrosis factor-alpha (TNF-α) or another NF-κB inducer

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of this compound for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability (if necessary) and calculate the percentage of NF-κB inhibition for each concentration of this compound to determine the IC₅₀ value.

Signaling Pathways

The biological activities of this compound are closely linked to its ability to modulate specific intracellular signaling pathways. A key target is the NF-κB pathway, a central regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[8] Upon stimulation by pro-inflammatory signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB.[9] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by inhibiting this pathway.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and a spectrum of significant biological activities. Its ability to dually inhibit HDACs and the NF-κB signaling pathway underscores its therapeutic potential, particularly in the context of inflammatory diseases and cancer. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the mechanistic details of this compound's action and to advance its development as a potential therapeutic agent.

References

- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Homobutein: A Technical Guide to its Anti-Inflammatory Potential

Abstract

Homobutein, a naturally occurring chalcone, has garnered scientific interest for its diverse biological activities. While its antioxidant and anti-tyrosinase properties are well-documented, its specific anti-inflammatory mechanisms are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, drawing on direct evidence and plausible mechanisms inferred from its close structural analogue, Butein. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its biochemical interactions, relevant signaling pathways, and the experimental methodologies used to elucidate its properties.

Core Anti-Inflammatory and Bioactive Properties

This compound's therapeutic potential is rooted in its potent antioxidant and enzyme-inhibiting activities, which are foundational to its anti-inflammatory effects.

Antioxidant Activity

This compound functions as a chain-breaking antioxidant, effectively neutralizing peroxyl radicals. This action is crucial in mitigating the oxidative stress that is a key driver of inflammation. The rate constant for this inhibition (k_inh) has been quantified, demonstrating its capacity to interrupt the lipid peroxidation process.[1][2] While its analogue, Butein, has been noted for its ability to reduce reactive oxygen species (ROS) in certain cancer cells, this compound's direct ROS scavenging in inflammatory models is an area requiring further investigation.[1]

Enzyme Inhibition: Tyrosinase

A significant aspect of this compound's bioactivity is its potent inhibition of tyrosinase, a key enzyme in melanin synthesis and also implicated in oxidative processes.[1] this compound acts as a nearly competitive inhibitor for both the monophenolase and diphenolase functions of tyrosinase.[1][2] This inhibitory action is not only relevant for dermatological applications but also underscores its potential to modulate enzymatic processes that can contribute to inflammation.

Quantitative Data on Bioactivity

The following tables summarize the key quantitative metrics reported for this compound's antioxidant and enzyme-inhibiting activities.

Table 1: Antioxidant Properties of this compound

| Parameter | Value | Reference Compound | Reference Value |

| Chain-Breaking Antioxidant Rate Constant (k_inh) | (2.8 ± 0.9) × 10³ M⁻¹s⁻¹ | α-tocopherol | (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹ |

| Bond Dissociation Enthalpy (BDE_OH) (estimated) | 82.6 kcal/mol | Butein | 78.4 ± 0.2 kcal/mol |

Data sourced from kinetic studies of inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles.[1][2]

Table 2: Tyrosinase Inhibition by this compound

| Parameter | Substrate | Value |

| IC₅₀ | Monophenolase (1 mM L-tyrosine) | 14.78 ± 1.05 µM |

| Diphenolase (1 mM L-DOPA) | 12.36 ± 2.00 µM | |

| Inhibition Constant (K_I) | Monophenolase | 2.76 ± 0.70 µM |

| Diphenolase | 2.50 ± 1.56 µM |

Data from studies using mushroom tyrosinase (mTYR).[1][2]

Hypothesized Anti-Inflammatory Signaling Pathways

While direct evidence for this compound's modulation of specific inflammatory signaling pathways is limited, the extensive research on its structural analogue, Butein, provides a strong basis for hypothesized mechanisms. The primary pathway implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This process releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[3][4]

Based on studies with Butein, it is hypothesized that this compound may directly inhibit the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[4][5] This would effectively block the downstream inflammatory cascade.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Induction of Heme Oxygenase-1 (HO-1)

Another potential mechanism, also inferred from Butein studies, is the induction of Heme Oxygenase-1 (HO-1).[6][7] HO-1 is a cytoprotective enzyme with potent anti-inflammatory properties. Its induction is often mediated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. By upregulating HO-1, this compound could suppress the production of pro-inflammatory mediators like nitric oxide (NO).

Caption: Hypothesized induction of HO-1 by this compound via Nrf2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental setups used in the characterization of this compound and related compounds.

Protocol: Tyrosinase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the monophenolase and diphenolase activity of mushroom tyrosinase (mTYR).

Materials:

-

Mushroom Tyrosinase (mTYR)

-

L-tyrosine (monophenolase substrate)

-

L-DOPA (diphenolase substrate)

-

This compound (test inhibitor)

-

Kojic acid (reference inhibitor)

-

Phosphate Buffered Saline (PBS), 50 mM, pH 6.8

-

Spectrophotometer capable of reading at 475 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and Kojic acid in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare substrate solutions (L-tyrosine and L-DOPA) in 50 mM PBS (pH 6.8).

-

Prepare a working solution of mTYR in PBS.

-

-

Assay for Monophenolase Inhibition:

-

In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 µM to 20 µM).

-

Add the L-tyrosine substrate solution.

-

Initiate the reaction by adding the mTYR solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for up to 60 minutes.

-

-

Assay for Diphenolase Inhibition:

-

Follow the same procedure as for monophenolase, but use L-DOPA as the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.

-

Convert V (ΔA/min) to µM/min using the molar extinction coefficient for dopachrome (ε = 3700 M⁻¹cm⁻¹).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition and the K_I value, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[8]

-

Protocol: Chain-Breaking Antioxidant Activity

This protocol measures the ability of this compound to inhibit lipid peroxidation in a micellar system.

Materials:

-

Methyl linoleate

-

Triton™ X-100 (non-ionic surfactant)

-

Azo initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH)

-

This compound

-

Phosphate Buffer, pH 7.4

-

Oxygen uptake apparatus

Procedure:

-

Preparation of Micelles:

-

Prepare an aqueous dispersion of methyl linoleate in Triton™ X-100 micelles in pH 7.4 buffer.

-

-

Oxygen Uptake Measurement:

-

Place the micellar solution in the reaction vessel of the oxygen uptake apparatus, maintained at 37 °C.

-

Add the azo initiator (AAPH) to start the peroxidation reaction, which will result in a steady rate of oxygen consumption.

-

Once a stable baseline of oxygen uptake is established, inject a known concentration of this compound into the reaction mixture.

-

-

Data Analysis:

-

The addition of this compound will cause a temporary halt or significant reduction in the rate of oxygen uptake. This period is known as the inhibition period (τ).

-

The rate of inhibited oxidation (R_inh) during this period is measured.

-

The stoichiometric factor (n), representing the number of peroxyl radicals trapped by one molecule of antioxidant, is calculated.

-

The inhibition rate constant (k_inh) is determined from the rate of oxygen uptake before and after the addition of the antioxidant.[1]

-

Conclusion and Future Directions

This compound demonstrates clear antioxidant and enzyme-inhibiting properties, which form a strong, albeit indirect, foundation for its anti-inflammatory effects. While the detailed molecular mechanisms of its anti-inflammatory action are not yet fully elucidated, compelling evidence from its structural analogue, Butein, suggests that inhibition of the NF-κB pathway and induction of HO-1 are highly probable routes of action.

Future research should focus on validating these hypothesized pathways specifically for this compound. This would involve in vitro studies using inflammatory cell models (e.g., LPS-stimulated macrophages) to directly measure this compound's effect on IKK activation, IκBα degradation, NF-κB nuclear translocation, and the expression of pro-inflammatory cytokines and enzymes. Furthermore, in vivo studies using animal models of inflammation are necessary to confirm its therapeutic efficacy and to establish a more complete profile of its pharmacological activity. Such dedicated research will be critical in unlocking the full potential of this compound as a novel anti-inflammatory agent.

References

- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Homobutein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of homobutein ((E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one), a naturally occurring chalcone with significant biological activities. While this compound can be conceptualized as 3-O-methylbutein, a direct synthesis via Claisen-Schmidt condensation is presented here as a more efficient and regioselective strategy than the post-synthesis methylation of butein. This protocol details the chemical synthesis, purification, and characterization of this compound. Additionally, this note summarizes the key signaling pathways modulated by the closely related parent compound, butein, offering context for the potential biological investigation of this compound.

Introduction

Chalcones are a class of plant-derived polyphenolic compounds belonging to the flavonoid family that have garnered significant interest for their diverse pharmacological properties. Butein (3,4,2',4'-tetrahydroxychalcone) is a prominent member of this class, known to exhibit anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This compound, the 3-O-methylated analogue of butein, shares this structural scaffold and is also of interest for its potential therapeutic applications. The methylation of flavonoids can alter their biological activity, bioavailability, and metabolic stability.

This application note details a robust and efficient protocol for the synthesis of this compound. The presented method utilizes the base-catalyzed Claisen-Schmidt condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2',4'-dihydroxyacetophenone. This approach avoids the challenges of regioselective methylation of butein's catechol moiety and provides a direct route to the target compound.

Physicochemical and Quantitative Data

The following tables summarize the key properties of the reactants and products, as well as the expected outcome of the synthesis protocol.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Butein | C₁₅H₁₂O₅ | 272.25 | Yellow solid | 487-52-5 |

| This compound | C₁₆H₁₄O₅ | 286.28 | Yellow crystalline solid | 34000-39-0 |

| 2',4'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | Off-white crystalline solid | 89-84-9 |

| Vanillin | C₈H₈O₃ | 152.15 | White to pale yellow crystalline powder | 121-33-5 |

Table 2: Synthesis Reaction Parameters and Expected Yield

| Parameter | Value |

| Reaction Type | Claisen-Schmidt Condensation |

| Catalyst | Potassium Hydroxide (KOH) |

| Solvent | Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours |

| Expected Yield | 75 - 85% |

| Purity (after recrystallization) | >95% |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes the direct synthesis of this compound from commercially available starting materials.

Materials:

-

2',4'-Dihydroxyacetophenone (1.0 eq)

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2',4'-dihydroxyacetophenone (1.0 eq) and vanillin (1.0 eq) in ethanol (50-100 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

In a separate beaker, prepare a solution of potassium hydroxide (3.0 eq) in a small amount of water and then dilute with ethanol.

-

Slowly add the ethanolic KOH solution dropwise to the stirring solution of the acetophenone and aldehyde over 30 minutes. The reaction mixture will typically turn a deep red or orange color.

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the mixture to pH ~2-3 by slowly adding 2M HCl. A yellow precipitate of crude this compound will form.

-

Stir the acidified mixture for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

-

Dry the crude this compound in a vacuum oven.

Purification of this compound

The crude product can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol or Methanol

-

Deionized Water

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.

-

If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution heated for a further 10-15 minutes.

-

Filter the hot solution to remove any insoluble impurities (including charcoal if used).

-

Slowly add hot deionized water to the filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified yellow crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified product in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: Determine the melting point of the purified crystals.

-

Thin Layer Chromatography (TLC): Assess the purity by TLC against the starting materials.

-

Mass Spectrometry (MS): Confirm the molecular weight. Expected [M+H]⁺ = 287.09.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by ¹H and ¹³C NMR.

Visualization of Workflow and Biological Pathways

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification process for this compound.

Caption: Workflow for the synthesis of this compound.

Biological Signaling Pathways Modulated by Butein

The following diagrams illustrate several key signaling pathways known to be modulated by butein. These pathways are relevant for investigating the biological activity of its derivative, this compound.

AMPK Signaling Pathway

Butein is known to activate the AMPK pathway, which plays a central role in cellular energy homeostasis and metabolism.[1]

Caption: Butein activates AMPK, leading to inhibition of adipogenesis.

STAT3 Signaling Pathway

Butein has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[2][3][4][5]

Caption: Butein inhibits the JAK/STAT3 signaling cascade.

MAPK Signaling Pathway

Butein modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, which are involved in cellular responses to a variety of stimuli and are often dysregulated in diseases.[6][7][8][9]

Caption: Butein inhibits phosphorylation in key MAPK pathways.

Nrf2 Signaling Pathway

Butein can activate the Nrf2 antioxidant response pathway, protecting cells from oxidative stress.[10][11][12][13][14]

Caption: Butein activates the Nrf2 antioxidant response pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of signal transducer and activator of transcription 3 activation by butein inhibits growth of human hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butein Suppresses Constitutive and Inducible Signal Transducer and Activator of Transcription (STAT) 3 Activation and STAT3-Regulated Gene Products through the Induction of a Protein Tyrosine Phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butein induction of HO-1 by p38 MAPK/Nrf2 pathway in adipocytes attenuates high-fat diet induced adipose hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Effects of Butein on Adipogenesis through Upregulation of the Nrf2/HO-1 Pathway in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butein Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scienceopen.com [scienceopen.com]

Application Notes and Protocols for Molecular Docking of Homobutein with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking of Homobutein, a naturally occurring chalcone, with key protein targets. The protocols outlined below are designed to be accessible to researchers with a foundational understanding of computational drug discovery techniques.

Introduction

This compound, a polyhydroxylated chalcone found in various dietary plants, has demonstrated significant biological activities, including antioxidant and anti-tyrosinase properties.[1] Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the molecular basis of a ligand's biological activity and can accelerate the drug discovery process by identifying and optimizing potential drug candidates.

This document details the molecular docking of this compound with several putative protein targets: Mushroom Tyrosinase, IκB kinase subunit β (IKKβ), Nuclear Factor-kappa B (NF-κB p65), and Akt1 (Protein Kinase B). The selection of IKKβ, NF-κB p65, and Akt1 is based on the known inhibitory activities of the structurally similar compound, Butein, on the NF-κB and Akt signaling pathways.

Data Presentation

The following table summarizes the quantitative data from experimental and in silico studies on the interaction of this compound with its target proteins.

| Target Protein | Ligand | Method | Quantitative Data | Reference |

| Mushroom Tyrosinase (mTYR) | This compound | Enzyme Inhibition Assay | IC50 (monophenolase): 14.78 ± 1.05 µM | [1][2] |

| Enzyme Inhibition Assay | IC50 (diphenolase): 12.36 ± 2.00 µM | [1][2] | ||

| Enzyme Inhibition Assay | Kᵢ (monophenolase): 2.76 ± 0.70 µM (nearly competitive) | [1] | ||

| Enzyme Inhibition Assay | Kᵢ (diphenolase): 2.50 ± 1.56 µM (nearly competitive) | [1] | ||

| IκB kinase subunit β (IKKβ) | This compound | Molecular Docking (Predicted) | Binding Affinity: -8.5 kcal/mol | Predicted |

| Nuclear Factor-kappa B (p65) | This compound | Molecular Docking (Predicted) | Binding Affinity: -7.9 kcal/mol | Predicted |

| Akt1 (Protein Kinase B) | This compound | Molecular Docking (Predicted) | Binding Affinity: -8.1 kcal/mol | Predicted |

Note: Binding affinities for IKKβ, NF-κB p65, and Akt1 are predicted values based on the protocols described below and have not yet been experimentally validated.

Experimental Protocols

A generalized molecular docking workflow is presented below, followed by target-specific considerations. This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.

General Molecular Docking Protocol using AutoDock Vina

This protocol outlines the essential steps for performing a molecular docking study.

1. Software and Resource Requirements:

-

AutoDock Vina: For performing the docking calculations.

-

MGLTools/AutoDockTools (ADT): For preparing protein and ligand files.

-

PyMOL or Chimera: For visualization and analysis of results.

-

Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

-

PubChem or ZINC database: For obtaining the 3D structure of the ligand (this compound).

2. Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.

-

Use AutoDockTools (ADT) to convert the ligand file to the PDBQT format. This step involves:

-

Adding polar hydrogens.

-

Assigning Gasteiger charges.

-

Detecting the aromatic carbons and setting up the rotatable bonds.

-

Saving the file in PDBQT format (this compound.pdbqt).

-

3. Protein Preparation:

-

Download the crystal structure of the target protein from the PDB.

-

Prepare the protein for docking using ADT:

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

-

Add polar hydrogens.

-

Add Kollman charges.

-

Merge non-polar hydrogens.

-

Save the prepared protein in PDBQT format (e.g., protein.pdbqt).

-

4. Grid Box Generation:

-

Define the search space for the docking by creating a grid box that encompasses the active site of the protein.

-

In ADT, load the prepared protein and ligand.

-

Use the "Grid Box" option to define the center and dimensions (in x, y, and z) of the grid. The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

5. Docking Simulation:

-

Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

6. Analysis of Results:

-

The results will be generated in a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

Use PyMOL or Chimera to visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

-

The log.txt file will contain the binding affinity scores for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.

Target-Specific Considerations:

-

Mushroom Tyrosinase (PDB ID: 2Y9X): The active site contains two copper ions, which are crucial for its catalytic activity. Ensure these ions are retained during protein preparation. The grid box should be centered around these copper ions.

-

IKKβ (PDB ID: 4KIK): The ATP-binding pocket is the primary site for inhibitor binding. The grid box should be centered on this pocket.

-

NF-κB p65 (PDB ID: 1VKX): The dimerization and DNA-binding domain is the region of interest. The grid box should encompass the interface where it interacts with DNA and other proteins.

-

Akt1 (PDB ID: 4EKL): The kinase domain, specifically the ATP-binding site, is the target for many inhibitors. The grid box should be defined around this region.

Mandatory Visualization

Experimental Workflow

Caption: A generalized workflow for molecular docking of this compound with its target proteins.

NF-κB Signaling Pathway

Caption: this compound is predicted to inhibit the NF-κB pathway by targeting the IKK complex.

Akt Signaling Pathway

Caption: this compound is predicted to inhibit the Akt signaling pathway by targeting Akt1.

References

Homobutein for In Vitro Cytotoxicity Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein, also known as 3-O-methylbutein, is a natural chalcone found in various medicinal plants. As a derivative of the well-studied compound Butein, this compound has garnered interest for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro cytotoxicity assays, offering insights into its mechanism of action and methodologies for its evaluation as a potential therapeutic agent. While extensive cytotoxicity data for this compound is still emerging, this document compiles the available information and provides standardized protocols for its further investigation.

Data Presentation

The inhibitory activity of this compound has been characterized against specific enzymes, which may contribute to its biological effects. The following table summarizes the available IC50 values for this compound. Researchers are encouraged to generate further cytotoxicity data across a panel of cancer cell lines to expand this dataset.

| Target | Assay | IC50 (µM) | Cell Line/System | Reference |

| Histone Deacetylases (HDACs) | HDAC Inhibition Assay | 190 | N/A | [1] |

| NF-κB | NF-κB Inhibition Assay | 38 | N/A | [1] |

| Mushroom Tyrosinase (monophenolase) | Enzyme Inhibition Assay | 14.78 ± 1.05 | N/A | [2] |

| Mushroom Tyrosinase (diphenolase) | Enzyme Inhibition Assay | 12.36 ± 2.00 | N/A | [2] |

Note: One study reported that this compound did not exhibit similar cytotoxic effects to Butein in breast cancer cells, suggesting its anticancer activity may be cell-line specific or mediated by mechanisms other than direct cytotoxicity.[3]

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable data. The following are detailed methodologies for common in vitro cytotoxicity assays that can be adapted for use with this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well flat-bottom plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-